molecular formula C8H7F3N2 B139267 4-(Trifluoromethyl)benzenecarboximidamide CAS No. 131472-28-1

4-(Trifluoromethyl)benzenecarboximidamide

Cat. No.: B139267
CAS No.: 131472-28-1
M. Wt: 188.15 g/mol
InChI Key: XFLGYXVBXUAGQV-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)benzenecarboximidamide (4-TFMBC) is a fluorinated carboximidamide compound that has been studied for its potential use in a variety of applications. It has been used in organic synthesis and has been studied for its potential use in drug development, chemical biology, and materials science. 4-TFMBC is an important molecule in the field of fluorinated organic chemistry and has been studied for its potential use in drug development, chemical biology, and materials science.

Scientific Research Applications

Electrolyte Additive for High Voltage Lithium Ion Batteries

4-(Trifluoromethyl)benzenecarboximidamide derivatives, such as 4-(Trifluoromethyl)-benzonitrile, have been used as novel electrolyte additives in lithium nickel manganese oxide cathodes for high voltage lithium-ion batteries. This application enhances the cyclic stability and capacity retention of the batteries significantly (Huang et al., 2014).

Soluble Polyimides for Electronics and Coatings

Compounds with trifluoromethyl groups, including this compound derivatives, have been used in the synthesis of soluble polyimides. These polyimides possess high heat resistance, making them suitable for various applications in electronics, coatings, composite materials, and membranes (Chung & Kim, 2000).

Development of Fluorinated Polyimides

Fluorinated diamine monomers, similar to this compound, have been synthesized for the creation of organosoluble polyimides. These materials display enhanced soluble, thermal, optical, and gas permeability properties, making them applicable in various industrial fields (Qiu et al., 2006).

Synthesis of Polyimides with Advanced Functional Properties

Unsymmetrical diamine monomers containing trifluoromethyl groups are key in synthesizing polyimides with high glass transition temperatures, thermal stability, and desirable physical properties. These polymers are valuable in areas requiring materials with specific thermal and optical characteristics (Choi et al., 2008).

In Crystal Structural Studies

Derivatives of this compound, such as related N'-(2,2,2-trichloroethanimidoyl)benzene-1-carboximidamides, have been examined for their structural properties in the solid state. This research contributes to a deeper understanding of molecular interactions and crystal structures (Boere et al., 2011).

Safety and Hazards

4-(Trifluoromethyl)benzenecarboximidamide is classified as a Category 2 skin irritant, a Category 2 eye irritant, and a Category 3 specific target organ toxicant (respiratory system) according to the Globally Harmonized System of Classification and Labelling of Chemicals . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include wearing protective gloves, protective clothing, eye protection, and face protection .

Future Directions

The future directions for the study and application of 4-(Trifluoromethyl)benzenecarboximidamide and its derivatives are promising. The unique properties of trifluoromethyl groups have made them a focus of research in the development of new pharmaceuticals and agrochemicals . It is expected that many novel applications of trifluoromethyl-containing compounds will be discovered in the future .

Properties

IUPAC Name

4-(trifluoromethyl)benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2/c9-8(10,11)6-3-1-5(2-4-6)7(12)13/h1-4H,(H3,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLGYXVBXUAGQV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=N)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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